![molecular formula C21H22N2O7S B2557738 Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899723-49-0](/img/structure/B2557738.png)
Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O7S and its molecular weight is 446.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The derivatives of dihydropyrimidinones (DHPMs), such as the compound , are known for their potential in anticancer treatments. They can act as inhibitors for specific proteins involved in cancer cell proliferation. For instance, similar compounds have been used to inhibit the microtubule-stimulated ATPase activity of Eg5, a kinesin motor protein, which is crucial for mitotic spindle formation in cell division .
Antioxidant Properties
DHPMs have demonstrated significant antioxidant properties, which are essential in protecting cells from oxidative stress. This stress is a factor in various chronic diseases, including cancer, making these compounds valuable in research for potential therapeutic agents .
Anti-Inflammatory Applications
The anti-inflammatory properties of DHPMs are beneficial in the treatment of chronic inflammation, which is a common underlying factor in many diseases, such as arthritis, heart disease, and some cancers .
Antibacterial and Antifungal Uses
These compounds have shown effectiveness against a range of bacterial and fungal strains, making them candidates for developing new antibiotics and antifungals, especially in an era of increasing resistance to existing medications .
Anti-HIV Potential
Research has indicated that DHPMs can be effective in anti-HIV treatments. They can be designed to target specific stages of the HIV life cycle, potentially leading to new classes of antiretroviral drugs .
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds, including several nucleotides in DNA and RNA. Therefore, it’s possible that this compound could interact with nucleic acids or proteins that bind to them .
Mode of Action
The sulfonyl group in the compound could potentially act as a leaving group in reactions, enabling the compound to form covalent bonds with its targets. The presence of the phenyl and methoxy groups might also influence the compound’s interactions with its targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving nucleic acids or proteins that interact with them .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its size, polarity, and the presence of functional groups. The methoxy groups might increase its lipophilicity, potentially enhancing its ability to cross cell membranes .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it interacts with nucleic acids or associated proteins, it could potentially affect processes like DNA replication, transcription, or translation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s reactivity might be affected by the pH of its environment due to the presence of ionizable groups .
properties
IUPAC Name |
methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-28-14-9-10-16(29-2)17(11-14)31(26,27)12-15-18(20(24)30-3)19(23-21(25)22-15)13-7-5-4-6-8-13/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCOVNXAAAHUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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